Cinnamyl butyrate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(E)-3-phenylprop-2-enyl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-7-13(14)15-11-6-10-12-8-4-3-5-9-12/h3-6,8-10H,2,7,11H2,1H3/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYPQKZWNXANRB-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OC/C=C/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901313849 | |
| Record name | trans-Cinnamyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellowish liquid, fruity slightly floral balsamic odour | |
| Record name | Cinnamyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/691/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water, miscible (in ethanol) | |
| Record name | Cinnamyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/691/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.010-1.020 | |
| Record name | Cinnamyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/691/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
78761-39-4, 103-61-7 | |
| Record name | trans-Cinnamyl butyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78761-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 3-phenyl-2-propen-1-yl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamyl butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078761394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamyl butyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30528 | |
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| Record name | Butanoic acid, 3-phenyl-2-propen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | trans-Cinnamyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cinnamyl butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.844 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINNAMYL BUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKZ9V37P1G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cinnamyl butyrate can be synthesized through various methods, including chemical and enzymatic processes. One common method involves the esterification of cinnamyl alcohol with butyric acid in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In industrial settings, this compound is often produced using enzymatic catalysis. Lipase enzymes, such as lipase B from Candida antarctica, are used to catalyze the esterification reaction in a solvent-free system. This method is favored for its high yield and eco-friendly nature. The reaction parameters, including temperature, vacuum, and reaction time, are optimized to achieve maximum conversion rates .
Chemical Reactions Analysis
Esterification Reactions
Cinnamyl butyrate is synthesized via esterification of cinnamyl alcohol with butyric acid. This reaction is catalyzed by lipase B from Candida antarctica (CaL-B) encapsulated in a sol-gel matrix, enabling a solvent-free system with vacuum-assisted water removal . Key parameters include:
| Parameter | Optimal Value |
|---|---|
| Molar ratio (alcohol:acid) | 1:3 |
| Temperature | 25–35°C |
| Reaction time | 90 minutes |
| Vacuum pressure | 15–25 mbar |
| Enzyme loading | 4–5 mg/g substrate |
Under optimized conditions, conversion rates reach 94.3% , a significant improvement from the initial 49.4% yield . Acidic catalysts (e.g., sulfuric acid) are also effective but lack the green chemistry advantages of enzymatic methods .
Reaction Kinetics
The enzymatic esterification follows a ping-pong bi-bi mechanism with substrate inhibition by both cinnamyl alcohol and butyric acid . Kinetic parameters derived from experimental data include:
| Parameter | Value |
|---|---|
| 0.12 mmol/min·g enzyme | |
| (butyric acid) | 0.45 M |
| (cinnamyl alcohol) | 0.32 M |
| Inhibition constant () | 1.2 M (acid), 0.9 M (alcohol) |
Mass transfer limitations are negligible at agitation speeds ≥250 rpm .
Hydrolysis and Transesterification
-
Hydrolysis : In aqueous acidic or basic conditions, this compound hydrolyzes to cinnamyl alcohol and butyric acid. Enzymatic hydrolysis using lipases is reversible and less efficient compared to esterification .
-
Transesterification : The ester undergoes transesterification with alcohols (e.g., methanol) to form alternative cinnamyl esters, though this pathway is less studied compared to direct esterification .
Process Optimization and Sustainability
A factorial design study optimized four variables: acid excess, temperature, vacuum, and time . Post-optimization metrics for this compound synthesis include:
| Metric | Value |
|---|---|
| Conversion yield | 94.3% |
| E-factor (waste/product) | 4.76 |
| Mass intensity | 6.04 kg/kg product |
| Atom economy | 89.0% |
This enzymatic process outperforms traditional methods (e.g., transesterification with ethyl acetate), reducing waste by tenfold .
Comparative Analysis of Catalytic Methods
| Method | Conversion Yield | E-Factor | Temperature |
|---|---|---|---|
| Enzymatic (CaL-B) | 94.3% | 4.76 | 25°C |
| Acid-catalyzed | 90% | 12.5 | 50°C |
| Solvent-free transesterification | 75% | 35.48 | 35°C |
Enzymatic synthesis offers superior sustainability and efficiency .
Scientific Research Applications
Chemistry
Cinnamyl butyrate serves as a model compound for studying esterification and transesterification reactions. Its synthesis and reaction kinetics provide valuable insights into the mechanisms of these chemical processes .
Biological Applications
The compound has been investigated for its potential antimicrobial properties . Research indicates that this compound exhibits activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Its mechanism involves direct antimicrobial effects as well as immune modulation, enhancing host defenses against infections .
Pharmaceutical Industry
Due to its pleasant aroma and low toxicity, this compound is explored for use in drug formulations, particularly in enhancing the sensory attributes of pharmaceutical products. It is also considered for its potential therapeutic effects related to metabolic health, including glucose regulation .
Table 1: Synthesis Conditions for this compound
| Method | Molar Ratio (Butyric Acid : Cinnamyl Alcohol) | Temperature (°C) | Agitation Speed (rpm) | Conversion Rate (%) |
|---|---|---|---|---|
| Acid Catalysis | 1:2 | 50 | 250 | High |
| Enzymatic (Lipase) | 1:2 | 50 | 250 | Up to 90% |
| Industrial (Green Chemistry) | 1:3 | 25 | N/A | Up to 94.3% |
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effect Observed |
|---|---|---|
| Escherichia coli | Varies (11-21 mmol/L) | Growth inhibition |
| Staphylococcus aureus | Varies (11-21 mmol/L) | Growth inhibition |
| Acinetobacter baumannii | Varies (11-21 mmol/L) | Growth inhibition |
Case Study 1: Antimicrobial Effects
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibitory effects against multiple strains of bacteria. The research utilized both in vitro and in vivo models to assess bacterial clearance mechanisms, revealing that this compound enhances macrophage activity against pathogens by modulating immune responses .
Case Study 2: Metabolic Regulation
In another study focused on metabolic health, this compound was shown to reduce plasma glucose levels in mice models. This suggests potential applications in managing conditions such as obesity and diabetes through dietary supplementation or as an ingredient in functional foods .
Mechanism of Action
The mechanism of action of cinnamyl butyrate primarily involves its interaction with enzymes and receptors in biological systems. In enzymatic reactions, this compound acts as a substrate for esterases and lipases, which catalyze its hydrolysis into cinnamyl alcohol and butyric acid. These products can then participate in various metabolic pathways .
Comparison with Similar Compounds
Key Insights :
Physical-Chemical Properties
Key Insights :
- Cinnamyl esters generally have higher boiling points than non-aromatic esters like ethyl butyrate due to their larger molecular structures .
- Odor profiles vary significantly: cinnamyl propionate is used in perfumes for its spicy notes, while ethyl butyrate is favored in food for its pineapple-like aroma .
Environmental Impact
This compound synthesis demonstrates superior sustainability compared to cinnamyl acetate:
- Green Metrics: E-factor = 0.12 (vs. 0.34 for acetate), atom economy = 89.7% .
- Biodegradability: Limited data, but precautions against soil/water contamination are advised .
Biological Activity
Cinnamyl butyrate is an ester compound derived from cinnamyl alcohol and butyric acid, known for its applications in the fragrance industry and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, immune modulation, and safety assessments.
This compound has the chemical formula and is categorized under styrenes. Its structure allows it to interact with various biological systems, leading to a range of potential therapeutic effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of butyrate derivatives, including this compound. The compound exhibits direct antimicrobial effects against various pathogens, including Escherichia coli and Staphylococcus aureus. The mechanism involves:
- Histone Deacetylase Inhibition : this compound acts as an HDAC inhibitor, influencing gene expression through histone hyperacetylation. This process is crucial for modulating immune responses and enhancing the function of cytotoxic T lymphocytes .
- Upregulation of Antimicrobial Peptides : It has been shown to increase the expression of cathelicidin LL-37, an important antimicrobial peptide that contributes to host defense at mucosal surfaces .
Immune Modulation
This compound's role in immune modulation is significant. It promotes differentiation of regulatory T cells and enhances the effector functions of CD8+ T cells. The compound's effects include:
- Anti-inflammatory Properties : By modulating immune cell activity, this compound helps in reducing inflammation, which is beneficial in conditions like inflammatory bowel disease (IBD) and other autoimmune disorders .
- Metabolic Effects : In macrophages treated with this compound, there is a notable shift in metabolism characterized by reduced glycolysis and increased AMP kinase activity, promoting autophagy and enhancing bacterial clearance .
Safety Assessment
The safety profile of this compound has been evaluated through various toxicological studies:
- No Observed Adverse Effect Level (NOAEL) : Studies indicate a NOAEL of 600 mg/kg/day for repeated dose toxicity in animal models, suggesting that this compound is safe at typical exposure levels used in fragrances .
- Developmental Toxicity : No significant developmental or reproductive toxicity was observed in studies involving rats, reinforcing its safety for use in food additives and cosmetics .
Table 1: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antimicrobial | Effective against E. coli, S. aureus |
| Immune Modulation | Promotes T cell differentiation |
| Metabolic Regulation | Enhances autophagy via mTOR inhibition |
| Safety Profile | NOAEL = 600 mg/kg/day |
Case Study: Antimicrobial Effects in Macrophages
In a study involving macrophages treated with this compound, researchers observed enhanced clearance of Salmonella enterica. The treatment led to increased production of reactive oxygen species (ROS) and upregulation of genes associated with antibacterial responses. This suggests that this compound not only enhances immune cell function but also contributes to long-term protective mechanisms against infections .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing cinnamyl butyrate in laboratory settings?
- Answer : this compound is synthesized via esterification of cinnamyl alcohol with butyric acid, typically using acid catalysts (e.g., sulfuric acid) or enzymatic methods. Key steps include refluxing under anhydrous conditions, followed by purification via distillation or chromatography. Characterization involves:
- Spectroscopic Analysis : Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., distinguishing E/Z isomerism via coupling constants) and mass spectrometry (MS) for molecular weight validation .
- Chromatographic Purity Checks : High-Performance Liquid Chromatography (HPLC) or Ultra-HPLC (UHPLC) to assess purity and quantify byproducts .
- Physical Properties : Melting/boiling point determination and optical activity (though this compound is typically non-chiral) .
Q. Which analytical techniques are most effective for quantifying this compound in complex matrices (e.g., biological samples, plant extracts)?
- Answer :
- Gas Chromatography-Mass Spectrometry (GC-MS) : Ideal for volatile compounds; used to detect this compound in floral emissions (e.g., Prunus mume studies) with headspace sampling (HS-GC-MS) .
- Liquid Chromatography (HPLC/UHPLC) : Suitable for non-volatile or thermally labile derivatives. Coupled with UV or MS detectors for high sensitivity .
- Sample Preparation : Solid-phase microextraction (SPME) or liquid-liquid extraction to isolate this compound from matrices .
Advanced Research Questions
Q. How do phenylpropanoid/benzenoid biosynthesis pathways contribute to this compound production in plants?
- Answer : this compound is derived from the phenylpropanoid pathway:
- Key Enzymes : Phenylalanine ammonia-lyase (PAL) converts phenylalanine to cinnamic acid, which is reduced to cinnamyl alcohol. Esterification with butyryl-CoA yields this compound .
- Transcriptomic Insights : Differential expression of genes like PAL, CAD (cinnamyl alcohol dehydrogenase), and acyltransferases correlates with emission levels in plant cultivars .
- Experimental Validation : Use RNA-seq to identify upregulated genes and knockout mutants to confirm pathway roles .
Q. What are the thermal degradation products of this compound under varying conditions, and how can they be analyzed?
- Answer : Thermal degradation (e.g., in e-liquids or high-temperature reactions) produces:
- Primary Products : Cinnamyl alcohol, butyric acid, and aldehydes (via retro-esterification).
- Secondary Products : Polymerization byproducts or oxidation derivatives (e.g., cinnamaldehyde).
- Methodology : Accelerated stability testing (40–80°C) with GC-MS to track degradation kinetics. Use deuterated internal standards for quantification .
Q. How can researchers resolve contradictions in toxicological data for this compound?
- Answer : Discrepancies may arise from:
- Model Systems : Rodent vs. human cell line responses. Validate using in vitro (e.g., hepatocyte assays) and in vivo models with controlled exposure lengths and endpoints .
- Dose-Response Variability : Conduct meta-analyses of existing data (e.g., NTP carcinogen studies) and apply benchmark dose modeling to identify thresholds .
- Confounding Factors : Control for impurities (e.g., anthranilate derivatives) via HPLC purity checks .
Q. What experimental designs are optimal for studying this compound’s role in flavor or fragrance release kinetics?
- Answer :
- Dynamic Headspace Analysis : Measure real-time emission rates using HS-GC-MS under varying temperatures/humidity levels .
- Sensory Panels : Couple analytical data with human olfactory thresholds to correlate chemical concentration with perceived intensity .
- Microencapsulation Studies : Assess controlled-release formulations using matrices like cyclodextrins, monitored via dissolution testing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
